molecular formula C17H23N3O5 B4951125 2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

Cat. No.: B4951125
M. Wt: 349.4 g/mol
InChI Key: ZSKCZKKIMBYNLL-UHFFFAOYSA-N
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Description

2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is a complex organic compound with the molecular formula C₁₇H₂₃N₃O₅. This compound is characterized by its unique structure, which includes a heptanoylhydrazinyl group, an oxopropanoyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid typically involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents . One common method includes the reaction of heptanoylhydrazide with 3-oxopropanoic acid, followed by the introduction of the amino benzoic acid moiety. The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as mechanochemical synthesis or solid-state melt reactions . These methods are designed to maximize yield and purity while minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide-based molecules and derivatives of benzoic acid. Examples include:

  • 2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid derivatives
  • Other hydrazide-based compounds with varying chain lengths and functional groups

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[[3-(2-heptanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-3-4-5-10-14(21)19-20-16(23)11-15(22)18-13-9-7-6-8-12(13)17(24)25/h6-9H,2-5,10-11H2,1H3,(H,18,22)(H,19,21)(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKCZKKIMBYNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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